3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride
Description
3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride is a fluorinated amide derivative featuring a pyrrolidine (5-membered nitrogen-containing ring) backbone substituted with a trifluoropropanamide group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. This compound is notable for its trifluoromethyl group, which imparts metabolic stability and lipophilicity, critical for drug design .
Properties
IUPAC Name |
3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)3-6(13)12-5-1-2-11-4-5;/h5,11H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTRNGASIIFZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride typically involves the reaction of 3,3,3-trifluoropropanoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of drug candidates. Research indicates that compounds with similar structures have shown efficacy in treating various diseases, including neurodegenerative disorders and cancers.
Neuropharmacology
Initial studies suggest that 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride may interact with neurotransmitter systems. The pyrrolidine moiety is known to influence receptor binding properties, making this compound a candidate for investigating new treatments for conditions like anxiety and depression.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of novel compounds for therapeutic use.
Material Science
Research into the material properties of fluorinated compounds has shown that they can improve the durability and performance of materials used in various applications, including coatings and polymers. This compound may contribute to advancements in material science through its incorporation into new formulations.
Case Study 1: Neuropharmacological Activity
In a study focusing on the neuropharmacological effects of trifluoromethylated compounds, researchers found that derivatives similar to 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride exhibited significant activity at serotonin receptors. This suggests potential applications in developing antidepressants or anxiolytics.
Case Study 2: Synthesis of Novel Anticancer Agents
A research team utilized this compound as a precursor in synthesizing a series of novel anticancer agents. The resulting compounds demonstrated enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts, indicating the importance of fluorination in drug design.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide Hydrochloride
- Structural Differences : Replaces pyrrolidine with a piperidine (6-membered ring), altering steric and conformational properties.
- Molecular Weight: 246.66 g/mol (vs.
- Applications : The larger piperidine ring may influence binding affinity in biological targets due to increased flexibility and altered spatial interactions .
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride
- Structural Differences : Contains a trifluoromethyl group directly on the pyrrolidine ring and a methylated nitrogen.
- Empirical Formula: C23H25F4N3O3S · HCl (includes sulfonamide and tetrahydroisoquinoline moieties).
3-(Pyridin-3-yl)propionyl-pyrrolidine Derivatives
- Structural Differences : Substituted with pyridinylpropionyl groups instead of trifluoropropanamide.
- Applications : Pyridine moieties improve π-π stacking interactions in receptor binding, contrasting with the fluorine-driven hydrophobicity of the target compound .
Key Comparative Data
Functional Implications of Structural Variations
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational rigidity. Smaller rings may enhance binding to compact active sites .
- Substituent Position : Trifluoropropanamide (target) vs. trifluoromethyl () alters electronic effects. The former’s amide group enables hydrogen bonding, while the latter’s CF3 enhances hydrophobicity.
- Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound possesses a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. Its molecular formula is C8H14ClF3N2O, with a molecular weight of approximately 232.63 g/mol . The presence of the piperidine moiety contributes to its ability to interact with various biological macromolecules.
The biological activity of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride primarily arises from its interactions with enzymes and receptors. It has been studied for:
- Enzyme Inhibition : The compound shows potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibiting this enzyme could have implications for treating metabolic disorders such as obesity and dyslipidemia .
- Receptor Binding : The trifluoromethyl group enhances binding affinity to target receptors compared to non-fluorinated analogs. This property is critical for developing compounds that can modulate receptor activity effectively .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride. It has demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
- A549 (human lung carcinoma)
The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting significant anticancer activity .
| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| U-937 | 4.5 | Doxorubicin | 1.93 |
| A549 | 2.78 | Doxorubicin | 2.84 |
Mechanism of Induction of Apoptosis
Flow cytometry assays have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7 . This apoptotic effect was shown to be dose-dependent, indicating that higher concentrations lead to increased cell death.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride on MCF-7 cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis by increasing p53 expression levels .
- In Vivo Studies : Preliminary in vivo studies are necessary to further understand the pharmacological profile and therapeutic potential of this compound in animal models, particularly concerning its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride, and how can reaction efficiency be improved?
- Methodology : A two-step approach is commonly employed:
Amide Coupling : React 3,3,3-trifluoropropanoic acid with pyrrolidin-3-amine using coupling agents like HATU or EDCI in anhydrous DMF. Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
Hydrochloride Salt Formation : Treat the free base with HCl gas in dry diethyl ether. Isolate the product via vacuum filtration and characterize by NMR and LC-MS.
- Optimization : Use computational tools (e.g., DFT calculations) to predict reaction intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers handle discrepancies in NMR data for this compound, particularly in distinguishing diastereomers?
- Methodology :
- Advanced NMR Techniques : Use -NMR to resolve trifluoromethyl group splitting patterns (δ ~ -60 ppm). For pyrrolidine protons, employ - HSQC to assign stereochemistry.
- Contradiction Resolution : If signals overlap, re-run experiments in deuterated DMSO at higher field strength (e.g., 600 MHz) or use chiral derivatizing agents (e.g., Mosher’s acid) .
Q. What safety protocols are critical when handling 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide hydrochloride?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.
- Emergency Measures : In case of skin contact, wash with 10% sodium bicarbonate solution. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can computational chemistry predict the binding affinity of this compound to biological targets like neurotransmitter receptors?
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in receptor binding sites.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. What experimental strategies resolve contradictions in solubility data between theoretical predictions and empirical observations?
- Methodology :
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy (λ = 254 nm).
- Theoretical Adjustments : Apply Hansen Solubility Parameters (HSPs) to account for hydrogen bonding (δh) and polar interactions (δp), which DFT may underestimate .
Q. How can researchers design a scalable reactor system for continuous-flow synthesis of this compound?
- Methodology :
- Flow Chemistry Setup : Use a microfluidic reactor with:
- Reactor 1 : Amide coupling at 25°C, residence time = 30 min.
- Reactor 2 : HCl gas introduction via a T-junction for salt formation.
- Process Analytics : Integrate inline IR spectroscopy to monitor conversion (>95%) and prevent clogging from precipitated hydrochloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
